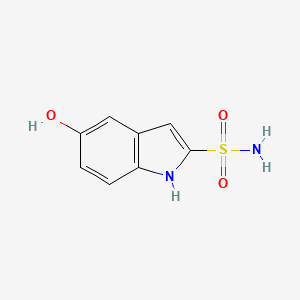

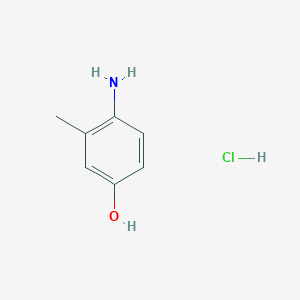

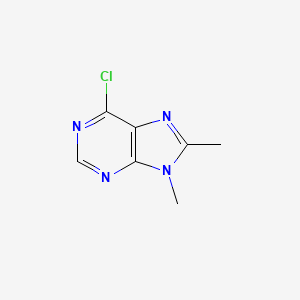

5-Hydroxy-1H-indole-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .

Physical And Chemical Properties Analysis

The formula of indole is “C 8 H 7 N” and it is also known as 1H-benzo [b] pyrrole . The emergence of indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point 253 °C at 762 mm .

将来の方向性

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This research will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

特性

CAS番号 |

100587-64-2 |

|---|---|

分子式 |

C8H8N2O3S |

分子量 |

212.23 g/mol |

IUPAC名 |

5-hydroxy-1H-indole-2-sulfonamide |

InChI |

InChI=1S/C8H8N2O3S/c9-14(12,13)8-4-5-3-6(11)1-2-7(5)10-8/h1-4,10-11H,(H2,9,12,13) |

InChIキー |

ANAPLLWRANGSPU-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1O)C=C(N2)S(=O)(=O)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+/-)-ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B8724887.png)

![Methyl [(dimethylamino)sulfonyl]acetate](/img/structure/B8724910.png)

![3-Iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B8724920.png)

![3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B8724934.png)

![Ethyl (1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8724975.png)

![3-[(2-Methoxyphenyl)sulfanyl]propanal](/img/structure/B8724983.png)